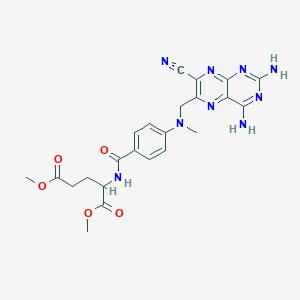

7-Cyanomethotrexate Dimethyl Ester

Description

Chemical Synthesis Routes for 7-Cyanomethotrexate Dimethyl Ester

The primary route for synthesizing this compound involves the direct cyanation of its precursor, Methotrexate (B535133) Dimethyl Ester. This transformation specifically targets the C-7 position of the pteridine (B1203161) ring system, a key structural feature of the molecule. nih.gov The introduction of a cyano group at this position is a critical modification that alters the electronic and steric properties of the parent molecule.

Elucidation of Reaction Mechanisms in C-7 Cyanation

The mechanism of C-7 cyanation is a nuanced process. It is understood to proceed through an oxidative pathway that activates the C-7 position of the pteridine ring for nucleophilic attack by the cyanide ion. The specifics of this mechanism are a subject of ongoing research, with a focus on understanding the intermediate species and transition states that govern the reaction's efficiency and selectivity.

Optimization of Reaction Conditions and Reagent Selection (e.g., Diethyl Phosphorocyanidate)

Successful synthesis hinges on the careful optimization of reaction conditions. A key reagent in this process is Diethyl Phosphorocyanidate (DEPC). nih.gov DEPC serves as an efficient source of the cyanide nucleophile under mild and controlled conditions. enamine.net The choice of solvent, reaction temperature, and stoichiometry of reactants are all critical parameters that must be fine-tuned to maximize the yield and purity of the desired 7-cyano derivative. Research has shown that DEPC is effective for this specific chemical transformation. nih.gov

Table 1: Key Reagents and Conditions in the Synthesis of this compound

| Reagent/Condition | Role/Purpose | Typical Parameters |

| Methotrexate Dimethyl Ester | Starting material/precursor | High purity required |

| Diethyl Phosphorocyanidate (DEPC) | Cyanating agent | Used in slight excess |

| Solvent | To dissolve reactants and facilitate reaction | Anhydrous and aprotic (e.g., DMF, THF) |

| Temperature | To control reaction rate and selectivity | Often ambient to slightly elevated temperatures |

| Reaction Time | Duration to ensure complete conversion | Monitored by chromatography (e.g., TLC, HPLC) |

Scalability Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory experiment to a larger-scale production presents a unique set of challenges. For this compound, scalability requires careful consideration of factors such as heat management, reagent addition rates, and purification methods. The exothermic nature of the cyanation reaction may necessitate specialized equipment for temperature control on a larger scale. Furthermore, chromatographic purification, while effective in the lab, may need to be replaced with more scalable techniques like crystallization for bulk production.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H25N9O5 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

dimethyl 2-[[4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C23H25N9O5/c1-32(11-16-15(10-24)28-20-18(27-16)19(25)30-23(26)31-20)13-6-4-12(5-7-13)21(34)29-14(22(35)37-3)8-9-17(33)36-2/h4-7,14H,8-9,11H2,1-3H3,(H,29,34)(H4,25,26,28,30,31) |

InChI Key |

IELAPFQSSXNBBQ-UHFFFAOYSA-N |

SMILES |

CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |

Canonical SMILES |

CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |

sequence |

XX |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Techniques for Synthetic Product Verification

Transformation into 7-Hydroxylated Methotrexate (B535133) Metabolites and Analogues

The metabolic fate of methotrexate in the body often involves oxidation at the 7-position of the pteridine (B1203161) ring, leading to the formation of 7-hydroxymethotrexate. This metabolite is known to have significantly lower antifolate activity and can contribute to nephrotoxicity due to its poor solubility. Understanding the conversion of this compound to related 7-hydroxylated species is crucial for predicting its metabolic profile and for the rational design of new analogues.

Base-Mediated Hydrolysis Mechanisms of Ester Groups

The hydrolysis of the dimethyl ester groups of this compound to the corresponding dicarboxylic acid is a key transformation. This reaction typically proceeds via a base-catalyzed mechanism, a fundamental process in organic chemistry known as saponification. nih.govmdpi.comorganic-chemistry.orggoogle.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one of the ester groups. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the carbon-oxygen bond and the formation of a carboxylate and methanol. mdpi.comgoogle.comnih.gov The process is repeated for the second ester group.

The reaction is effectively irreversible because the resulting carboxylate anion is deprotonated by the basic conditions, shifting the equilibrium towards the products. nih.govmdpi.com The general mechanism for the base-catalyzed hydrolysis of an ester is illustrated below:

Table 1: General Mechanism of Base-Catalyzed Ester Hydrolysis

| Step | Description |

| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. |

| 2. Formation of Tetrahedral Intermediate | A transient tetrahedral intermediate is formed. |

| 3. Elimination of Leaving Group | The intermediate collapses, and the alkoxide group (⁻OR) is eliminated as the leaving group. |

| 4. Deprotonation | The newly formed carboxylic acid is deprotonated by the alkoxide or another base molecule, forming a carboxylate salt and an alcohol. |

This table outlines the fundamental steps of base-catalyzed ester hydrolysis, a process central to the modification of this compound.

While this general mechanism applies, the specific kinetics and reactivity of the dimethyl ester groups in this compound can be influenced by the steric and electronic environment of the complex methotrexate scaffold.

Comparative Studies with Enzymatic Conversion Pathways of Parent Drugs

In a biological system, the conversion of the parent drug, methotrexate, to 7-hydroxymethotrexate is not a simple chemical hydrolysis but an enzymatic process. The primary enzyme responsible for this transformation is aldehyde oxidase, a complex molybdo-flavoprotein found predominantly in the liver. nih.gov This enzymatic conversion is a metabolic pathway that significantly alters the pharmacological profile of methotrexate.

A comparative analysis of the chemical hydrolysis of this compound and the enzymatic conversion of methotrexate highlights fundamental differences in their mechanisms and outcomes. Chemical hydrolysis, driven by a strong base, is a non-specific process that cleaves the ester bonds. documentsdelivered.compharmaceutical-journal.com In contrast, enzymatic conversion is highly specific, targeting the C-7 position of the pteridine ring for hydroxylation. nih.gov

| Feature | Base-Mediated Hydrolysis of Ester Groups | Enzymatic Conversion of Parent Drug (Methotrexate) |

| Catalyst | Hydroxide ions (or other strong bases) | Aldehyde Oxidase |

| Reaction Site | Carboxyl groups of the glutamate (B1630785) moiety | C-7 position of the pteridine ring |

| Mechanism | Nucleophilic acyl substitution | Oxidation |

| Products | 7-Cyanomethotrexate (dicarboxylic acid) and Methanol | 7-Hydroxymethotrexate |

| Specificity | Non-specific cleavage of ester bonds | Highly specific hydroxylation |

This interactive table provides a comparative overview of the chemical and enzymatic transformations relevant to this compound and its parent compound, methotrexate.

Exploration of Novel Derivatives from the 7-Cyano Moiety

The presence of a cyano group at the 7-position of the pteridine ring offers a unique synthetic handle for the development of novel methotrexate analogues. The cyano group is a versatile functional group in organic synthesis and can participate in a variety of chemical transformations. nih.govquimicaorganica.orgrsc.org

Research into the reactivity of the pteridine ring system indicates that the 7-position is susceptible to nucleophilic attack. orientjchem.org The electron-withdrawing nature of the cyano group can further influence the reactivity of the pteridine nucleus, potentially facilitating reactions at this position. Synthetic strategies could involve the transformation of the cyano group into other functional groups such as amines, amides, carboxylic acids, or tetrazoles, each potentially conferring different biological properties to the resulting molecule. quimicaorganica.orgrsc.org For instance, the reduction of the cyano group would yield a 7-aminomethyl derivative, while hydrolysis could lead to a 7-carboxamido or 7-carboxy analogue.

Synthetic Strategies for Tailoring Ester Groups for Research Purposes

The dimethyl ester form of 7-cyanomethotrexate is often a synthetic intermediate, and the ability to tailor these ester groups is crucial for research purposes. The synthesis of different esters can modulate the compound's solubility, lipophilicity, and pharmacokinetic properties.

Standard esterification methods can be employed to introduce a variety of alcohol moieties to the dicarboxylic acid of 7-cyanomethotrexate. These methods often involve the activation of the carboxylic acid groups, for example, by converting them to acid chlorides or by using coupling agents, followed by reaction with the desired alcohol.

Furthermore, the selective hydrolysis of one of the two ester groups could open up pathways for the synthesis of mono-substituted derivatives, allowing for the attachment of other molecules or functional groups to one of the carboxylic acid positions while the other remains protected as an ester. wikipedia.org This selective modification is a key strategy in the development of drug conjugates and targeted delivery systems.

Mechanistic Investigations of Biochemical Interactions

Theoretical Considerations of Pteridine (B1203161) Moiety Interactions with Nucleic Acid Metabolism Enzymes

The pteridine moiety is a critical pharmacophoric feature of antifolates, responsible for their interaction with enzymes in the folate pathway, most notably dihydrofolate reductase (DHFR). DHFR catalyzes the conversion of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, a precursor essential for the synthesis of purines and thymidylate. nih.gov Methotrexate (B535133) (MTX), the parent compound of 7-Cyanomethotrexate Dimethyl Ester, is a potent inhibitor of DHFR. The mechanism of MTX binding to DHFR involves multiple steps and is associated with conformational changes in the enzyme. nih.govnih.gov

The introduction of a cyano group at the 7-position of the pteridine ring in this compound is expected to significantly alter its electronic properties and steric profile compared to methotrexate. These changes can influence the binding affinity and selectivity for DHFR. The interaction of methotrexate with DHFR has been extensively studied, revealing that it binds to two different conformations of the enzyme. nih.gov The binding process itself can induce conformational shifts, such as the closing of a protein loop over the bound inhibitor. nih.gov

Potential as a Biochemical Probe for Folate-Related Pathways

Modified antifolates are valuable tools for studying the intricacies of folate metabolism. For instance, fluorescently-labeled methotrexate has been used to investigate the kinetics and thermodynamics of its interaction with DHFR in both ensemble and single-molecule studies. nih.govpsu.edu These probes allow for the real-time observation of binding events and conformational changes in the enzyme.

Given its structural modifications, this compound could theoretically be developed into a biochemical probe. The cyano group offers a unique chemical handle for further derivatization, such as the attachment of a fluorophore or a biotin (B1667282) tag. Such a labeled version of this compound could be employed to:

Investigate its uptake and efflux by cells.

Characterize its binding kinetics with DHFR and other folate-dependent enzymes.

Visualize its subcellular localization.

The dimethyl ester form of the compound might also confer properties, such as increased membrane permeability, that could be advantageous for a cellular probe.

In Vitro Enzymatic Susceptibility Studies for Related Compounds (e.g., Aldehyde Oxidase)

The metabolism of methotrexate is an important factor in its clinical pharmacology. A major metabolite of methotrexate is 7-hydroxymethotrexate, which is formed by the action of aldehyde oxidase. researchgate.net Studies have shown that the in vitro oxidation of methotrexate to 7-hydroxymethotrexate by human liver aldehyde oxidase has a low turnover. researchgate.net However, this metabolic pathway can be significant, and variations in aldehyde oxidase activity can lead to inter-individual differences in drug response. nih.gov

The susceptibility of this compound to aldehyde oxidase is a key area for investigation. The presence of a cyano group at the 7-position, instead of a hydrogen, would likely alter its interaction with aldehyde oxidase. It is plausible that this substitution could either inhibit or enhance its metabolism by this enzyme.

In vitro studies with partially purified aldehyde oxidase from rabbit, guinea pig, and human liver have been instrumental in characterizing the metabolism of methotrexate. researchgate.net Similar studies would be necessary to determine the metabolic fate of this compound. The table below summarizes findings related to the metabolism of methotrexate by aldehyde oxidase, which can serve as a basis for predicting the behavior of its 7-cyano derivative.

| Compound | Enzyme | Observation | Reference |

| Methotrexate | Aldehyde Oxidase (human liver) | Low turnover to 7-hydroxymethotrexate. | researchgate.net |

| Methotrexate | Aldehyde Oxidase (guinea pig, man) | Formation of 7-hydroxymethotrexate inhibited by menadione (B1676200) and chlorpromazine. | researchgate.net |

| Methotrexate | Aldehyde Oxidase (rats) | In vivo formation of 7-hydroxymethotrexate varies between strains, correlating with aldehyde oxidase activity. | nih.gov |

Structural Basis for Interactions with Biological Targets (Conceptual and Theoretical Frameworks)

The interaction of this compound with its biological targets is governed by its three-dimensional structure and chemical properties. The structural basis for the interaction of methotrexate with DHFR is well-established, providing a conceptual framework for understanding how the 7-cyano dimethyl ester derivative might bind.

The key interactions of methotrexate with DHFR include:

Hydrogen bonding between the pteridine ring and amino acid residues in the active site.

Ionic interactions between the glutamate (B1630785) carboxyl groups and positively charged residues.

Hydrophobic interactions between the benzoyl group and nonpolar residues.

The introduction of the 7-cyano group would alter the hydrogen bonding potential of the pteridine ring and introduce a dipole moment that could influence its orientation within the active site. The dimethyl ester modification would eliminate the negative charges of the glutamate moiety, likely leading to a different set of interactions with the enzyme. These changes could affect the binding affinity, residence time, and inhibitory potency of the compound. Structure-activity relationship studies on various methotrexate analogues have been crucial in elucidating the structural requirements for potent DHFR inhibition and antitumor activity. nih.govcapes.gov.br

Applications in Chemical Synthesis and Reagent Utility

Utilization as a Versatile Chemical Reagent in Organic Synthesis

While direct, extensive documentation on the use of 7-Cyanomethotrexate Dimethyl Ester as a standalone versatile reagent is not widespread, its structural components suggest a significant potential role as a key intermediate in the synthesis of novel antifolates and other pteridine-based compounds. The pteridine (B1203161) core is recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is a recurring motif in the development of new drug candidates. researchgate.net

The cyano group at the 7-position of the pteridine ring is a particularly reactive functional group. It can undergo a variety of chemical transformations, allowing for the introduction of diverse substituents at this position. This chemical handle enables the generation of a library of 7-substituted methotrexate (B535133) analogs, which is crucial for structure-activity relationship (SAR) studies. By modifying this part of the molecule, chemists can explore how changes in the structure affect the compound's biological activity, with the aim of developing more potent and selective drugs.

One related compound, 7-carboxymethyl-pterin (7-CMP), has been identified as a valuable building block for the rapid creation of a wide range of pterin (B48896) amides. researchgate.net This highlights the strategic importance of functional groups at the 7-position for synthetic diversification. Similarly, the cyanomethyl group in this compound can be envisioned as a precursor to other functional groups, further expanding its utility in the synthesis of new chemical entities.

Role in the Preparation of Radiolabeled or Isotope-Tagged Compounds for Research

The development of radiolabeled and isotope-tagged versions of biologically active molecules is essential for studying their distribution, metabolism, and interaction with biological targets. Although specific examples of the direct use of this compound for preparing radiolabeled compounds are not prominently detailed in available literature, the general principles of radiolabeling antifolates are well-established.

The structure of this compound lends itself to the incorporation of isotopic labels. For instance, carbon-14 (B1195169) or tritium (B154650) could be incorporated into the glutamate (B1630785) or the p-aminobenzoyl portions of the molecule during its synthesis. Furthermore, the pteridine ring itself can be a site for isotopic labeling.

The synthesis of radiolabeled antifolates is a critical area of research for developing new diagnostic and therapeutic agents. These labeled compounds allow for non-invasive imaging techniques, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), to visualize the uptake and distribution of the drug in the body. This information is invaluable for understanding drug pharmacokinetics and for identifying potential new applications for antifolate drugs.

Employment as an Analytical Reference Standard in Antifolate Research

In the field of antifolate research, the availability of pure and well-characterized reference standards is paramount for the accurate quantification and identification of new and existing compounds. This compound can serve as such a standard, particularly in studies involving the synthesis and analysis of 7-substituted methotrexate analogs.

The discovery of novel 7-substituted pterins in biological samples, such as the identification of 7-biopterin and 7-neopterin in patients with a variant of tetrahydrobiopterin (B1682763) deficiency, underscores the importance of having access to a variety of pteridine isomers as analytical standards. nih.gov These standards are crucial for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to differentiate between various isomers and metabolites.

Given that this compound is a known impurity and metabolite of methotrexate, its use as a reference standard is critical for quality control in the manufacturing of methotrexate and for studying its metabolic fate in biological systems.

Future Research Directions and Computational Approaches

Computational Chemistry and Molecular Docking Studies of 7-Cyanomethotrexate Dimethyl Ester and Its Derivatives

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and guiding the design of more potent and selective inhibitors. While extensive computational studies have been performed on methotrexate (B535133) and its various analogues, this compound remains a compelling subject for in silico investigation. nih.govnih.gov

Future research should prioritize molecular docking simulations of this compound within the active site of its primary target, dihydrofolate reductase (DHFR). Such studies would elucidate the binding orientation and predict the affinity of the compound. A key area of interest would be to compare its binding mode to that of methotrexate and its principal metabolite, 7-hydroxymethotrexate. The presence of the electron-withdrawing cyano group at the 7-position of the pteridine (B1203161) ring could significantly alter the electronic distribution and hydrogen bonding network within the DHFR active site.

Furthermore, computational studies should be extended to clinically relevant drug-resistant mutants of DHFR. nih.gov By modeling the interactions between this compound and these mutant enzymes, researchers could predict its potential efficacy in overcoming common resistance mechanisms. nih.gov Molecular dynamics simulations would provide deeper insights into the stability of the ligand-protein complex over time, highlighting key residues that contribute to its binding.

Table 1: Hypothetical Docking Analysis Parameters for this compound

| Parameter | Focus of Investigation | Potential Insight |

| Binding Energy (kcal/mol) | Predict the affinity for wild-type and mutant DHFR. | Estimation of inhibitory potency. |

| Hydrogen Bond Interactions | Identify key amino acid residues interacting with the 7-cyano group. | Understanding of binding specificity. |

| Hydrophobic Interactions | Map interactions with non-polar residues in the active site. | Elucidation of the complete binding profile. |

| Root Mean Square Deviation (RMSD) | Assess the stability of the docked pose in molecular dynamics simulations. | Confirmation of a stable binding mode. |

Development of Advanced Synthetic Methodologies for Related Analogues

The synthesis of this compound has been achieved through a specific cyanation at the C-7 position of the methotrexate dimethyl ester pteridine ring system using diethyl phosphorocyanidate. nih.gov While effective, this represents a single pathway to a specific derivative. Future synthetic research should focus on expanding the chemical toolbox to generate a library of related analogues based on this core structure.

Advanced synthetic strategies could explore the versatility of the cyano group. For instance, this group could serve as a synthetic handle for further chemical transformations. Methodologies for the reduction of the nitrile to a primary amine could be developed, yielding a 7-aminomethyl derivative, which would introduce a new vector for interaction within the DHFR binding pocket or for conjugation. Alternatively, controlled hydrolysis of the cyano group could lead to a carboxylic acid or amide at the 7-position, creating a new series of polar analogues.

The development of novel coupling strategies beyond the use of diethyl phosphorocyanidate could also be a fruitful area of research, potentially offering milder reaction conditions or improved yields. acs.org Exploring modern cross-coupling reactions could enable the introduction of a wider variety of functional groups at the 7-position, leading to the creation of diverse analogues for structure-activity relationship (SAR) studies.

Table 2: Potential Synthetic Modifications of this compound

| Synthetic Transformation | Target Functional Group | Potential Advantage |

| Nitrile Reduction | 7-Aminomethyl | Introduces a basic group for new ionic interactions. |

| Nitrile Hydrolysis | 7-Carboxamide or 7-Carboxylic Acid | Increases polarity and potential for hydrogen bonding. |

| Cycloaddition Reactions | 7-Tetrazole | Creates a bioisostere of a carboxylic acid with different properties. |

| Transition Metal-Catalyzed Cross-Coupling | 7-Aryl or 7-Alkyl | Allows for extensive and diverse structural modifications. |

Strategic Design of this compound-Based Research Tools

Methotrexate has been successfully conjugated to fluorescent dyes to create probes for studying mechanisms of drug transport and resistance. biotium.com The unique chemical structure of this compound makes it an attractive starting point for the strategic design of a new generation of research tools to investigate the biology of folate metabolism.

The cyano group itself, or derivatives synthesized from it, can act as a specific point of attachment for various reporter molecules. For example, the aforementioned conversion of the cyano group to a primary amine would provide a nucleophilic handle for facile conjugation to fluorophores, biotin (B1667282), or other tags via standard amide bond formation. This would allow for the creation of customized probes for fluorescence microscopy, flow cytometry, or affinity purification experiments.

Furthermore, the design of methotrexate-based chemical dimerization systems and biosensors is an emerging field. nih.gov this compound could be incorporated into such systems. For example, its unique structure could be used to develop highly specific antibody fragments or nanobodies that recognize the 7-cyano moiety, leading to the creation of sensitive and specific biosensors for detecting the compound or its metabolites. Another avenue involves designing probes where the fluorescence is quenched and is restored upon binding to DHFR, allowing for real-time monitoring of enzyme engagement within living cells. nih.govrsc.org

Table 3: Potential Research Tools Derived from this compound

| Research Tool | Design Strategy | Application |

| Fluorescent Probe | Conjugate a fluorophore (e.g., CF® Dye) to a derivative of the 7-cyano group. | Visualize cellular uptake and subcellular localization. biotium.com |

| Biotinylated Probe | Attach biotin to the molecule for affinity-based applications. | Isolate and identify binding partners (e.g., DHFR) from cell lysates. |

| Chemical Dimerizer | Use as a ligand to induce proximity of two fusion proteins. | Control protein-protein interactions in living cells. nih.gov |

| FRET-Based Biosensor | Design a probe that changes conformation and fluorescence upon binding to DHFR. | Real-time measurement of target engagement. |

Q & A

Q. What are the recommended analytical techniques for characterizing the structural integrity of 7-Cyanomethotrexate Dimethyl Ester in synthetic preparations?

To confirm structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). NMR can verify esterification and cyanomethyl substitution patterns by analyzing chemical shifts and coupling constants. IR spectroscopy identifies functional groups like carbonyl (C=O) and nitrile (C≡N) bonds, with characteristic absorptions at ~1740 cm⁻¹ (ester C=O) and ~2200 cm⁻¹ (C≡N). HRMS provides exact mass confirmation of the molecular ion. For reproducibility, experimental parameters (e.g., solvent, concentration) must align with standardized protocols, as seen in dimethyl ester characterization studies .

Q. How does the esterification of Methotrexate with cyanomethyl groups influence its inhibitory activity against dihydrofolate reductase (DHFR)?

Esterification typically enhances lipophilicity, improving cellular uptake. However, the cyanomethyl group introduces steric and electronic effects that may alter binding kinetics. Comparative studies using enzyme kinetics (e.g., Ki, IC50) and X-ray crystallography can quantify changes in DHFR binding affinity. For example, Methotrexate Dimethyl Ester derivatives show reduced polar interactions with DHFR active sites due to ester masking of carboxyl groups, necessitating metabolic activation for efficacy .

Q. What synthetic routes are validated for producing this compound with high purity?

A validated route involves nucleophilic substitution of 7-chloro-Methotrexate Dimethyl Ester with cyanide ions under anhydrous conditions (e.g., KCN in DMF at 60°C). Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Reaction progress should be monitored by TLC (silica gel, ethyl acetate/hexane) and quantified using UV-vis spectroscopy at λmax ~305 nm. Residual solvents must comply with ICH Q3C guidelines .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data regarding the metabolic stability of this compound across different in vitro models?

Contradictions often arise from variations in liver microsome sources (e.g., species-specific cytochrome P450 activity) or incubation conditions. Researchers should:

- Standardize protocols using pooled human liver microsomes and control for cofactors (NADPH, Mg²⁺).

- Employ tandem mass spectrometry (LC-MS/MS) to quantify metabolites and compare degradation half-lives.

- Validate findings with in silico predictions (e.g., CYP450 docking simulations) and orthogonal assays (e.g., hepatocyte suspensions). Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant inter-model differences .

Q. How can researchers design dose-response studies to evaluate the therapeutic window of this compound while minimizing off-target cytotoxicity?

Use a multi-parametric approach:

- In vitro: Conduct MTT assays on cancer cell lines (e.g., CCRF-CEM) and primary human fibroblasts to determine IC50 ratios (therapeutic index).

- In vivo: Apply the Chou-Talalay method for synergy/antagonism analysis in xenograft models, monitoring body weight loss and hematological toxicity.

- Pharmacokinetics: Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy/toxicity. Nonlinear mixed-effects modeling (NONMEM) can optimize dosing regimens .

Q. What methodologies address the instability of this compound in aqueous buffers during long-term pharmacological assays?

Stabilization strategies include:

- Using lyophilized formulations reconstituted in tert-butanol/water mixtures (1:4 v/v) to reduce hydrolysis.

- Incorporating protease inhibitors (e.g., PMSF) in incubation buffers to prevent enzymatic degradation.

- Real-time stability monitoring via UPLC with photodiode array detection (PDA) at timed intervals (0, 6, 12, 24 h). Data should be analyzed using first-order kinetics to estimate degradation rates .

Q. How can researchers validate the specificity of this compound’s DHFR inhibition in the presence of endogenous folates?

Competitive binding assays with radiolabeled [³H]-Methotrexate and Scatchard analysis can quantify displacement by the compound. Additionally, CRISPR-edited DHFR-null cell lines serve as negative controls to isolate off-target effects. Cross-validation with thermal shift assays (TSA) measures changes in DHFR melting temperature (ΔTm) upon ligand binding .

Data Analysis and Interpretation

Q. What statistical approaches are critical for interpreting heterogeneous cytotoxicity data across replicate experiments?

Apply robust statistical methods:

- Outlier detection: Grubbs’ test or ROUT method (Q=1%).

- Normalization: Z-score transformation or log2(fold-change) relative to vehicle controls.

- Meta-analysis: Random-effects models (DerSimonian-Laird) to aggregate data from independent replicates, reporting 95% confidence intervals. Tools like Prism or R (metafor package) facilitate visualization .

Q. How should researchers reconcile discrepancies between computational predictions and experimental IC50 values for this compound?

Discrepancies may stem from force field inaccuracies or solvent effects in simulations. Mitigation strategies include:

- Re-evaluating docking parameters (e.g., grid box size, water models) in AutoDock Vina or Schrödinger.

- Performing molecular dynamics (MD) simulations (100 ns) to assess binding pose stability.

- Validating with isothermal titration calorimetry (ITC) to experimentally measure binding enthalpy (ΔH) and entropy (ΔS) .

Comparative and Mechanistic Studies

Q. What experimental frameworks enable comparative analysis of this compound with other antifolate analogs (e.g., Pemetrexed)?

A three-tier framework:

- Biochemical: Steady-state enzyme kinetics (Lineweaver-Burk plots) to compare Km and Vmax values.

- Cellular: Flow cytometry to assess cell cycle arrest (G1/S phase) and apoptosis (Annexin V/PI staining).

- Transcriptomic: RNA-seq to identify differential expression of folate pathway genes (e.g., DHFR, TS, RFC1). Pathway enrichment analysis (KEGG/GO) highlights mechanistic divergences .

Q. How can researchers elucidate the role of esterase-mediated activation in the tissue-specific activity of this compound?

Use tissue homogenates (liver, kidney, tumor) to measure esterase activity via fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). Correlate hydrolysis rates with cytotoxicity (IC50) in matched tissue-derived cell lines. Inhibitor studies (e.g., bis-p-nitrophenyl phosphate) confirm enzyme dependency. Spatial metabolomics (MALDI-IMS) maps prodrug activation in situ .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical rigor in preclinical studies involving this compound?

Adhere to ARRIVE 2.0 guidelines:

- Randomization: Block randomization in animal studies to minimize bias.

- Blinding: Double-blind design for treatment administration and data analysis.

- Reporting: Full disclosure of negative results and protocol deviations. Ethics committee approval (IACUC/IRB) and conflict-of-interest statements are mandatory .

Q. How can researchers enhance reproducibility in synthetic protocols for this compound?

Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Documentation: Publish detailed synthetic procedures in electronic lab notebooks (e.g., LabArchives), including raw NMR/HRMS files.

- Batch tracking: Assign unique identifiers to each synthesis batch, recording storage conditions (temperature, light exposure).

- Collaborative validation: Independent synthesis by ≥2 labs, with cross-lab analytical comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.